1,4-Benzoquinone fundamental chemical properties
1,4-Benzoquinone fundamental chemical properties
An In-depth Technical Guide to the Fundamental Chemical Properties of 1,4-Benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Benzoquinone, a seemingly simple cyclic dione, is a cornerstone of organic chemistry with profound implications in biological systems and materials science. Its unique electronic structure imparts a versatile reactivity profile, dominated by its potent oxidizing capabilities and susceptibility to nucleophilic attack and cycloaddition reactions. This guide provides a comprehensive exploration of the fundamental chemical properties of 1,4-benzoquinone, moving beyond a simple recitation of facts to explain the causality behind its reactivity. We will delve into its structure, synthesis, and core reaction mechanisms, supported by detailed experimental protocols and mechanistic diagrams. This document is intended to serve as a technical resource for researchers leveraging the unique chemistry of 1,4-benzoquinone in synthetic chemistry, drug discovery, and materials development.
Molecular Structure and Physicochemical Properties
1,4-Benzoquinone, also known as p-benzoquinone, is the simplest member of the quinone family, derived from the oxidation of 1,4-hydroquinone.[1][2] Its structure consists of a six-membered unsaturated ring containing two ketone functionalities at opposite ends of the ring. This arrangement results in a planar molecule with alternating C=C, C=O, and C-C bonds.[1]
The molecule is multifunctional, exhibiting the properties of a ketone, an oxidant, and an alkene, particularly an α,β-unsaturated ketone.[1] This versatility is central to its wide-ranging applications in organic synthesis.[3]
Physical and Spectroscopic Data
The core physical and spectroscopic properties of 1,4-benzoquinone are summarized below, providing essential data for its identification and use in experimental settings.
Table 1: Physical Properties of 1,4-Benzoquinone
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₄O₂ | [1][4] |
| Molar Mass | 108.096 g·mol⁻¹ | [1] |
| Appearance | Bright-yellow crystalline solid | [1][2] |
| Odor | Acrid, irritating, resembling chlorine or bleach | [1] |
| Density | 1.318 g/cm³ at 20 °C | [1] |
| Melting Point | 115 °C (239 °F; 388 K) | [1] |
| Boiling Point | Sublimes | [1] |
| Solubility in water | 11 g/L (18 °C) | [1] |
| Solubility (Organic) | Slightly soluble in petroleum ether; soluble in acetone, ethanol |[1] |
Table 2: Spectroscopic Data for 1,4-Benzoquinone
| Technique | Key Features and Wavelengths/Shifts | Reference(s) |
|---|---|---|
| UV-Vis | λmax ≈ 245 nm, 285 nm, 435 nm (in various solvents) | [4][5] |
| IR (Infrared) | ~1700-1723 cm⁻¹ (C=O stretch), ~3190-3230 cm⁻¹ (C-H stretch) | [6] |
| ¹H NMR | δ ≈ 6.77 ppm (singlet) for the four equivalent protons | [7] |
| ¹³C NMR | δ ≈ 187 ppm (C=O), δ ≈ 137 ppm (C=C) |[7] |
Synthesis and Purification
The most prevalent and industrially significant method for synthesizing 1,4-benzoquinone is the oxidation of hydroquinone.[3] This transformation is facile and can be achieved with a variety of oxidizing agents.[8] Other historical and specialized methods include the oxidation of aniline, which is still practiced in regions with less stringent environmental regulations, and more modern biosynthetic routes from D-glucose.[1]
A key feature of 1,4-benzoquinone is its ability to sublime when heated near its melting point, even at atmospheric pressure.[1] This property allows for a highly effective method of purification. Impure samples are often dark-colored due to the presence of quinhydrone, a dark green 1:1 charge-transfer complex formed between the quinone and its reduced hydroquinone form.[1]
Experimental Protocol: Oxidation of Hydroquinone
This protocol details a common laboratory-scale synthesis of 1,4-benzoquinone from hydroquinone using potassium bromate as the oxidizing agent in an acidic medium.[9] The causality behind this choice lies in the strong oxidizing potential of bromate in the presence of acid, which is sufficient to drive the conversion efficiently, while the reagents are readily available and relatively inexpensive.
Materials:
-
Hydroquinone (5.0 g)
-
Potassium bromate (KBrO₃) (2.8 g)
-
1 M Sulfuric acid (H₂SO₄) (2.5 mL)
-
Distilled water
-
Ice
Equipment:
-
100 mL three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Water bath
-
Büchner funnel and vacuum filtration apparatus
-
Desiccator
Procedure:
-
Dissolution: In the 100 mL flask, combine 5.0 g of hydroquinone with 50 mL of distilled water containing 2.5 mL of 1 M sulfuric acid. Stir the mixture at room temperature until the hydroquinone is fully dissolved.[9]
-
Oxidant Preparation: In a separate beaker, prepare a solution of 2.8 g of potassium bromate in 20 mL of distilled water and transfer it to the dropping funnel.[9]
-
Reaction: Place the reaction flask in a water bath to manage temperature. Begin to add the potassium bromate solution dropwise to the hydroquinone solution with continuous, vigorous stirring. An initial color change to dark red or nearly black will be observed as the reaction proceeds.[9]
-
Precipitation and Isolation: After the addition is complete, cool the flask to room temperature, and then further cool it in an ice bath to maximize the precipitation of the product.[9]
-
Filtration and Washing: Collect the resulting yellow crystals of 1,4-benzoquinone by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold distilled water to remove residual acid and salts.[9]
-
Drying: Dry the purified product in a desiccator. A typical yield for this procedure is approximately 71%.[9]
This protocol is self-validating as the progress of the reaction can be visually monitored by the color change and the precipitation of the bright yellow product from the dark reaction mixture.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,4-benzoquinone.
Chemical Reactivity and Core Mechanisms
The reactivity of 1,4-benzoquinone is governed by its electron-deficient π-system, making it a potent electrophile and oxidizing agent.[10] Its chemical behavior can be broadly categorized into three main areas: redox reactions, nucleophilic additions, and cycloadditions.
Redox Chemistry
The most fundamental chemical property of 1,4-benzoquinone is its ability to act as an oxidizing agent. It readily accepts electrons and protons to be reduced to the aromatic and highly stable 1,4-hydroquinone.[1] This reversible two-electron, two-proton process is central to its role in both synthetic chemistry and biological electron transport chains.[3][11]
This redox capability is harnessed in organic synthesis where 1,4-benzoquinone serves as a dehydrogenation reagent, capable of removing hydrogen from a substrate to form new double bonds or aromatic systems.[1][10] It is also used as a co-oxidant in catalytic cycles, such as in variants of the Wacker-Tsuji oxidation, to regenerate the active palladium catalyst.[1][10]
Caption: The reversible redox cycle of 1,4-benzoquinone.
Nucleophilic Addition (Michael Addition)
As a classic α,β-unsaturated ketone, the electron-deficient double bonds of 1,4-benzoquinone are highly susceptible to conjugate addition by nucleophiles.[12] This Michael-type addition initially forms a substituted hydroquinone, which is then typically oxidized by another molecule of the starting quinone to yield the substituted quinone product.[12]
The reaction can proceed further, with subsequent additions leading to di-, tri-, or even tetra-substituted products.[13] The regiochemistry of these subsequent additions (i.e., 2,3-, 2,5-, or 2,6-disubstitution) depends on the nature of the nucleophile and the reaction conditions.[12] Common nucleophiles include amines, thiols, and carbanions.[12][14]
Diels-Alder Reactions
1,4-Benzoquinone is an excellent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[1][15] It readily reacts with conjugated dienes to form bicyclic adducts.[16] This reaction is a powerful tool for constructing complex molecular architectures and is frequently used in the synthesis of natural products and other polycyclic systems.[17] The reaction typically occurs at one of the two double bonds of the quinone ring, which acts as the electron-withdrawing component, facilitating the concerted cycloaddition.[18][19]
Caption: Core reactivity pathways of 1,4-benzoquinone.
Role in Biological Systems and Drug Development
The 1,4-benzoquinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with significant biological activity.[3][20] These compounds exhibit a wide range of pharmacological applications, including antibiotic, antitumor, antimalarial, and anti-inflammatory properties.[3][21]
The biological activity is often linked to its redox properties and its ability to act as a Michael acceptor, allowing it to covalently modify biological macromolecules like proteins and DNA.[22] For example, certain 1,4-benzoquinone derivatives have been identified as potent inhibitors of the enzyme 5-lipoxygenase (5-LO), which is a key target in the treatment of inflammatory diseases.[23] The mechanism often involves the quinone moiety interacting with the enzyme's active site.[23]
However, this high reactivity also underlies its toxicity. 1,4-Benzoquinone is a known toxic metabolite of benzene and can interfere with cellular respiration and cause damage to the kidneys and other tissues.[1][24] It can stain skin dark brown and is a potent irritant to the eyes and respiratory system.[1][25]
Caption: Role of the 1,4-benzoquinone scaffold in drug action.
Safety and Handling
Due to its toxicity and irritating nature, 1,4-benzoquinone must be handled with appropriate safety precautions. It is classified as toxic if swallowed or inhaled and causes serious skin and eye irritation.[25][26]
Core Handling Procedures:
-
Ventilation: Always use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its vapors, as it can sublime at room temperature.[1][25]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (tested according to EN 374), and safety goggles with side protection.[27]
-
Avoid Contact: Avoid all personal contact. Do not allow the material to come into contact with skin, eyes, or clothing. Open cuts or abraded skin should be protected.[25]
-
Spills: In case of a spill, contain it and clean it up mechanically, controlling dust formation.[26]
Conclusion
1,4-Benzoquinone is a molecule of fundamental importance whose simple structure belies a rich and complex chemical reactivity. Its properties as an oxidant, an electrophile in Michael additions, and a dienophile in Diels-Alder reactions make it an exceptionally versatile reagent in organic synthesis. This same reactivity underpins its significance as a pharmacophore in numerous biologically active compounds and, conversely, is the source of its toxicity. A thorough understanding of its core chemical principles, as outlined in this guide, is essential for any scientist seeking to harness its power in research, discovery, and development.
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